9-Aminomethylacridan

Description

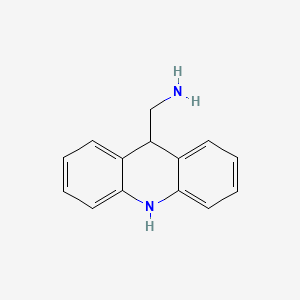

9-Aminomethylacridan (CAS: 1140-06-3, molecular formula: C₁₄H₁₄N₂) is a dihydroacridine derivative featuring a primary amine (-NH₂) attached to a methyl group at the 9-position of the acridan core. It is synthesized through oxidative reactions and characterized by its susceptibility to fragmentation under specific conditions, such as treatment with sodium 1,2-naphthoquinone-4-sulfonate or nitrous acid, yielding acridine . This compound has been studied for its unique reactivity, particularly the cleavage of the aminomethyl side chain during oxidation, which distinguishes it from other acridine derivatives .

Properties

CAS No. |

1140-06-3 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

9,10-dihydroacridin-9-ylmethanamine |

InChI |

InChI=1S/C14H14N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,16H,9,15H2 |

InChI Key |

OZNDOLYNITYNRO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)CN |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)CN |

Other CAS No. |

1140-06-3 |

Synonyms |

9-AMA 9-aminomethylacridan |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences

The structural variations among acridine derivatives significantly influence their chemical behavior and applications:

Reactivity and Functional Behavior

- Oxidative Fragmentation: Unique to this compound due to the primary amine on the side chain, which undergoes electrophilic attack leading to acridine formation. This reaction is absent in N,N-dimethyl derivatives (e.g., IVa) .

- DNA Interaction: 9-Aminoacridine HCl binds DNA via intercalation and forms 1:1 or 2:1 complexes with dinucleotides, showing sequence-specific preferences . In contrast, 10-carboxymethylacridinium salts act as chemiluminescent DNA probes .

- Stability : 9,9-Dimethylacridan exhibits greater steric and electronic stability compared to primary amine derivatives due to its tertiary amine structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.